molecular formula C24H23N3S B492603 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 560997-06-0

4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B492603
CAS No.: 560997-06-0
M. Wt: 385.5g/mol
InChI Key: HDQZPFYSPXWUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a high-purity synthetic compound offered for research and development purposes. This synthetic small molecule features a thieno[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The scaffold is structurally analogous to other researched benzylpiperidine-thienopyrimidine derivatives, which are often explored as key intermediates and target molecules in pharmaceutical development . Research Applications: Compounds within this chemical class are primarily of interest in preclinical research for the development of therapeutic agents. Their structural motifs are commonly investigated for modulating various kinase and signaling pathways. Researchers utilize this chemical as a critical building block or a reference standard in the synthesis and optimization of novel bioactive molecules, particularly in the fields of oncology and neurology. Handling and Storage: Researchers should handle this material with care, utilizing appropriate personal protective equipment. For specific handling and storage recommendations, please refer to the Safety Data Sheet (SDS). Important Notice: This product is intended for research purposes only and is strictly labeled as "For Research Use Only". It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)23-22-21(20-9-5-2-6-10-20)16-28-24(22)26-17-25-23/h1-10,16-17,19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZPFYSPXWUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the benzyl group. The key steps include:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyrimidine core. This step may involve the use of polar aprotic solvents and controlled reaction conditions to ensure high yield and purity.

    Benzylation: The final step involves the benzylation of the piperidine ring, which can be achieved through a Friedel-Crafts alkylation reaction. This step typically requires the use of benzyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exhibit significant interactions with various biological targets:

  • Sigma Receptor Affinity : Studies have shown that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in neuroprotection and the modulation of pain pathways. For instance, a related compound demonstrated a Ki value of 3.90 nM for sigma1 receptors, indicating strong binding affinity .
  • Kinase Inhibition : The thieno[2,3-d]pyrimidine scaffold has been associated with the inhibition of kinases involved in inflammatory pathways and cancer progression. Compounds derived from this structure have been explored as inhibitors of the IκB kinase complex (IKK), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer .
  • Anticancer Properties : The potential anticancer effects of thieno[2,3-d]pyrimidine derivatives have been investigated. Some studies suggest that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Applications in Research

The applications of this compound extend to various fields of research:

  • Neuroscience : Due to its interaction with sigma receptors, this compound could be utilized in studies aimed at understanding neurodegenerative diseases and pain management.
  • Cancer Research : Its potential as an IKK inhibitor positions it as a candidate for further investigation in cancer therapeutics, particularly for tumors driven by inflammatory processes.
  • Drug Development : The unique chemical structure provides a basis for the synthesis of novel derivatives that could be optimized for enhanced efficacy and selectivity against specific targets.

Case Studies

Several case studies highlight the significance of compounds related to this compound:

  • Sigma Receptor Studies : A series of experiments evaluated the binding affinities of various substituted benzylpiperidine derivatives at sigma receptors. The results indicated that specific substitutions could significantly enhance receptor selectivity and affinity .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds with similar structures could reduce inflammatory markers and improve outcomes in models of autoimmune diseases .
  • Antitumor Activity Assessment : In vitro assays showed that thieno[2,3-d]pyrimidine derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through targeted kinase inhibition .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific cellular responses. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as a receptor agonist/antagonist by interacting with receptor binding sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic yields.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Structure) Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound: 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine 4: Benzylpiperidinyl; 5: Phenyl Not explicitly reported Not reported Not reported
4-(3-Chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine (11) 4: Cl-F-phenoxy; 5: Phenyl 357.0 143–145 76
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6) 4: Acetamide-linked phenyl; 5: Phenyl 362.0 190–191 50
4-Chloro-5-phenylthieno[2,3-d]pyrimidine (4) 4: Chloro; 5: Phenyl 271.7 (calc.) 125–127 94.23
4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine 2: 3-Fluorophenyl; 4: Chloro; 5: Phenyl 355.8 (calc.) Not reported Not reported
6-ME-4-(4-Methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine diethanedioate 4: Methylpiperazinyl; 5: Phenyl Not explicitly reported Not reported Not reported

Key Observations:

The chloro-fluorophenoxy substituent in compound 11 reduces molecular weight (357.0 g/mol) and lowers the melting point (143–145°C) relative to the acetamide derivative 6 (190–191°C), suggesting enhanced solubility .

Synthetic Accessibility :

  • Chlorinated derivatives (e.g., compound 4 ) are synthesized efficiently via POCl3-mediated chlorination, achieving yields >90% . In contrast, acetamide-linked derivatives (e.g., compound 6 ) show lower yields (50%), possibly due to steric hindrance during coupling reactions .

Structural Analogues with Modified Cores: Compound 6-ME-4-(4-methylpiperazinyl) () replaces benzylpiperidinyl with methylpiperazinyl, which may alter charge distribution and hydrogen-bonding capacity .

Research Findings and Implications

  • Biological Activity Trends: Chlorinated derivatives (e.g., compound 4) are often intermediates for further functionalization, whereas phenoxy or acetamide derivatives (e.g., 6, 11) are typically explored for direct bioactivity . The discontinued status of compound 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine () may reflect challenges in stability or efficacy .

Biological Activity

The compound 4-(4-benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N4S
  • Molecular Weight : 356.49 g/mol

This compound features a thienopyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thienopyrimidines can inhibit the growth of breast and ovarian cancer cells. In particular, the benzylpiperidine moiety has been linked to enhanced cytotoxicity against these cancer types.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)19.9
Compound BMCF-7 (Breast)75.3
Compound CCOV318 (Ovarian)25.0
Compound DOVCAR-3 (Ovarian)30.0

These findings suggest that the benzylpiperidine fragment contributes to the compound's efficacy in targeting cancer cells.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as a reversible inhibitor of certain enzymes linked to cancer proliferation.
  • Induction of Apoptosis : Studies suggest that thienopyrimidine derivatives may trigger apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : It is hypothesized that these compounds can alter critical signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 and MCF-7 cell lines, with IC50 values indicating potent activity compared to non-cancerous cells.
  • Ovarian Cancer Research : Another study focused on ovarian cancer cell lines COV318 and OVCAR-3 showed that the compound induced cell cycle arrest and apoptosis, further supporting its role as a potential anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic viability of this compound:

  • Absorption : Preliminary studies indicate good absorption characteristics.
  • Metabolism : The presence of the piperidine ring suggests metabolic stability, which could enhance its bioavailability.
  • Toxicity Profile : Initial toxicity assessments show that the compound exhibits a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(4-benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves multi-step reactions, starting with coupling benzylpiperidine derivatives with thieno[2,3-d]pyrimidine precursors. A catalytic system using acids like p-toluenesulfonic acid (as in related pyrimidine syntheses) can enhance cyclization efficiency . For optimization, employ quantum chemical calculations and reaction path search methods to predict intermediates and transition states, reducing trial-and-error experimentation. Computational tools (e.g., density functional theory) combined with high-throughput screening of solvents, temperatures, and catalysts can systematically narrow optimal conditions .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromaticity patterns. Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation pathways. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves stereochemical ambiguities. Cross-referencing with databases like SciFinder confirms structural novelty .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

  • Answer: Follow OSHA and Chemical Hygiene Plan guidelines, including:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure.
  • Storage in inert, airtight containers away from oxidizers.
  • Emergency protocols for spills (e.g., neutralization with activated carbon) and exposure (e.g., immediate rinsing with water for skin contact) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound for drug discovery?

  • Answer: Tools like SwissADME or MOE calculate logP, solubility, and permeability to assess Lipinski’s Rule of Five compliance. Molecular dynamics simulations model interactions with biological targets (e.g., kinases or GPCRs), while docking studies (AutoDock Vina) predict binding affinities. Quantum mechanical calculations (Gaussian) evaluate electronic properties influencing reactivity and stability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or stability results across studies?

  • Answer:

  • Reproducibility checks: Validate protocols using standardized reagents and controls.
  • Meta-analysis: Compare datasets across studies to identify variables (e.g., solvent polarity, temperature) affecting outcomes.
  • Feedback loops: Integrate experimental data with computational models to refine hypotheses. For example, inconsistent enzyme inhibition data may arise from conformational flexibility, which can be probed via NMR or MD simulations .

Q. How does the substitution pattern on the thieno[2,3-d]pyrimidine core influence its pharmacological activity?

  • Answer: Structure-activity relationship (SAR) studies require systematic modification of substituents:

  • Benzylpiperidine moiety: Replace with other heterocycles (e.g., morpholine) to modulate lipophilicity and target engagement.
  • Phenyl group at position 5: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent binding.
  • Validation: Test analogs in vitro (e.g., kinase inhibition assays) and correlate results with computed electrostatic potential maps .

Q. What methodologies are effective for scaling up synthesis without compromising yield or purity?

  • Answer: Transition from batch to flow chemistry for better heat/mass transfer. Optimize solvent systems (e.g., switch from DMF to ethanol-water mixtures) to simplify purification. Use membrane separation technologies (e.g., nanofiltration) to remove byproducts and recover catalysts. Process analytical technology (PAT) monitors real-time parameters like pH and temperature .

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